硫代色满-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

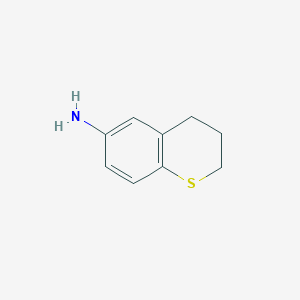

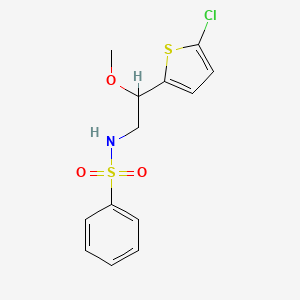

Thiochroman-6-amine is a thio analog of chromanone, in which the O-1 atom is replaced with a sulfur atom . This replacement considerably decreases the reactivity of the thiopyrone moiety .Physical And Chemical Properties Analysis

Thiochroman-6-amine is a white to light yellow crystalline solid, with a melting point of 227-230°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform.科学研究应用

Antileishmanial Activity

Thiochroman-6-amine derivatives have demonstrated promising antileishmanial properties. Researchers synthesized 35 thiochromone derivatives and evaluated their in vitro activity against intracellular amastigotes of Leishmania panamensis. Compounds containing a vinyl sulfone moiety (such as 4h, 4i, 4j, 4k, 4l, and 4m) exhibited the highest antileishmanial activity, with EC50 values below 10 μM. Notably, compounds 4j and 4l showed an index of selectivity over 100, indicating their potential as effective antileishmanial agents .

Cytotoxicity Assessment

In addition to antileishmanial activity, thiochroman-6-amine derivatives were evaluated for cytotoxicity against human monocytes (U-937 ATCC CRL-1593.2). The same vinyl sulfone-containing compounds (4h, 4i, 4j, 4k, 4l, and 4m) displayed low cytotoxicity, making them attractive candidates for further investigation .

Targeting Parasitic Diseases

Given the prevalence of leishmaniasis in certain regions, compounds derived from thiochroman-6-amine could contribute to the development of effective treatments for this neglected tropical disease.

未来方向

The future research directions for Thiochroman-6-amine could involve exploring its potential biological activities and applications in pharmaceuticals, agrochemicals, and material science . Additionally, developing more effective and cost-effective methods for its synthesis could be another area of focus .

作用机制

Target of Action

Thiochroman-6-amine primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

The mode of action of Thiochroman-6-amine involves its interaction with NMT. The molecular interactions between Thiochroman-6-amine and NMT have been investigated through molecular docking .

Biochemical Pathways

Thiochroman-6-amine affects the biochemical pathways related to NMT. NMT is involved in the myristoylation of proteins, which is a crucial process in cellular signaling and function . By targeting NMT, Thiochroman-6-amine can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that thiochroman-6-amine is a lipophilic compound , which suggests that it may easily cross cellular membranes and exert its bioactivity

Result of Action

It has been suggested that thiochroman-6-amine and its derivatives show good antifungal activity in vitro . This suggests that Thiochroman-6-amine may exert its effects by inhibiting the growth of fungi, potentially through its interaction with NMT .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiochroman-6-amine. For instance, the availability of polyamines and their metabolic precursors in the extracellular environment can influence the action of Thiochroman-6-amine . .

属性

IUPAC Name |

3,4-dihydro-2H-thiochromen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJAJNGQFLFIKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)